molecular formula C10H14 B11951376 Tetracyclo[5.3.0.02,6.03,10]decane CAS No. 34511-84-7

Tetracyclo[5.3.0.02,6.03,10]decane

Cat. No.: B11951376
CAS No.: 34511-84-7
M. Wt: 134.22 g/mol
InChI Key: NUFMNRYWZHLLTD-UHFFFAOYSA-N
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Description

Tetracyclo[5.3.0.02,6.03,10]decane is a useful research compound. Its molecular formula is C10H14 and its molecular weight is 134.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34511-84-7

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

tetracyclo[5.3.0.02,6.03,10]decane

InChI

InChI=1S/C10H14/c1-2-6-8-4-3-7-5(1)9(6)10(7)8/h5-10H,1-4H2

InChI Key

NUFMNRYWZHLLTD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CCC4C1C2C43

Origin of Product

United States

Context of Highly Strained Polycyclic Hydrocarbons

Highly strained polycyclic hydrocarbons are a fascinating class of molecules characterized by their intricate, multi-ring structures. ontosight.ai These compounds often exhibit unusual chemical and physical properties due to the significant deviation of their bond angles from the ideal tetrahedral geometry of sp3 hybridized carbon atoms. This deviation induces ring strain, a form of potential energy that makes these molecules more reactive than their acyclic or less-strained cyclic counterparts. The study of such systems provides valuable insights into the limits of chemical bonding and the influence of molecular geometry on reactivity.

The synthesis of complex polycyclic hydrocarbons like tetracyclo[5.3.0.02,6.03,10]decane typically involves intricate, multi-step reactions. ontosight.ai Researchers employ various strategies, including catalytic reactions and stereocontrolled synthesis, to construct these elaborate molecular architectures. ontosight.ai The development of novel synthetic routes and the investigation of the properties of these compounds remain active areas of research in organic chemistry. ontosight.ai

The significance of polycyclic hydrocarbons extends to various scientific disciplines. Some are known for their biological activity, while others are explored for their potential in materials science. ontosight.ai The unique electronic and geometric structures of strained systems, such as the endo-pyramidalization of double bonds observed in related diene systems, are of fundamental interest to theoretical and computational chemists. researchgate.net

Nomenclature and Structural Topology in the Context of Research

The systematic name, Tetracyclo[5.3.0.02,6.03,10]decane, provides specific information about the molecule's structure according to IUPAC nomenclature rules. nih.govontosight.ai The name indicates a molecule with four (tetra) fused rings built upon a decane (B31447) (ten-carbon) framework. ontosight.ai The numbers within the brackets describe the connectivity of the rings:

0: These numbers refer to the number of atoms in the bridges connecting the main ring system.

2,6.03,10 : These superscripts denote the attachment points of the bridges.

This nomenclature precisely defines the intricate, three-dimensional cage-like structure of the molecule. The molecular formula is C10H14, and its computed molecular weight is 134.22 g/mol . nih.gov

PropertyValue
Molecular FormulaC10H14
Molecular Weight134.22 g/mol
CAS Number34511-84-7

Mechanistic Investigations of Reactions Involving Tetracyclo 5.3.0.02,6.03,10 Decane Scaffolds

Elucidation of Reaction Pathways and Intermediates.arxiv.orgresearchgate.netrsc.org

Understanding the reaction pathways and the transient species formed during the reactions of tetracyclo[5.3.0.0²,⁶.0³,¹⁰]decane derivatives is fundamental to controlling the synthesis of desired products. arxiv.org The elucidation of these pathways often involves identifying short-lived intermediates like carbocations and characterizing the transition states that connect them. rsc.org Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for modeling these complex processes. arxiv.orgresearchgate.net

Reactions involving derivatives of the tetracyclo[5.3.0.0²,⁶.0³,¹⁰]decane skeleton frequently proceed through cationic intermediates, particularly in the presence of electrophiles or under solvolytic conditions. researchgate.netacs.org The stability and subsequent rearrangement of these cations determine the final product distribution.

For instance, the study of electrophilic addition of bromine to tetracyclo[5.3.0.0²,⁶.⁰³,¹⁰]deca-4,8-diene (hypostrophene), a closely related unsaturated analog, provides significant insight. researchgate.net The reaction is initiated by the formation of a bridged bromonium cation. researchgate.net This intermediate can then rearrange into more stable non-classical or classical carbocations before the final nucleophilic attack. researchgate.net Computational studies using DFT methods have been employed to investigate the structures and relative stabilities of these cationic intermediates. researchgate.net

Table 1: Computational Investigation of Intermediates in Bromination of Tetracyclo[5.3.0.0²,⁶.0³,¹⁰]deca-4,8-diene

Intermediate TypeComputational MethodKey FindingsReference
Bridged Bromonium CationB3LYP/6-311G*Initial intermediate formed by electrophilic attack of bromine. researchgate.net
Rearranged N-type CationB3LYP/6-311G(d,p)A more stable rearranged cationic intermediate. researchgate.net
Rearranged U-type CationB3LYP/6-311G(d,p)Another stable cationic isomer; the small stability difference between N- and U-type cations suggests potential for multiple products. researchgate.net

The acetolysis of pentacyclo[5.3.0.0²,⁵.0³,⁹.0⁴,⁸]dec-6-yl tosylate, a bishomocubane derivative, also points to the involvement of a symmetrical cationic intermediate, highlighting the tendency of these caged systems to form stabilized carbocations that can lead to skeletal rearrangements. acs.org

The initial interaction between an electrophile and an unsaturated derivative of the tetracyclo[5.3.0.0²,⁶.0³,¹⁰]decane system often involves the formation of a π-complex. researchgate.netrsc.org In the case of bromine addition to hypostrophene, a 1:1 π-complex between the diene and the bromine molecule is formed as the first step. researchgate.net The structure and stability of these molecular complexes are influenced by both electronic and steric factors. researchgate.net Theoretical calculations have shown that these complexes typically adopt an axial structure. researchgate.net The transition states connecting the π-complex to the subsequent bridged cation intermediate are crucial in determining the reaction kinetics. rsc.org

Rearrangement Reactions and Their Driving Forces.researchgate.netacs.orgrsc.orgresearchgate.net

Rearrangements are a hallmark of the chemistry of strained polycyclic molecules like tetracyclo[5.3.0.0²,⁶.0³,¹⁰]decane. The release of ring strain is a powerful thermodynamic driving force for these transformations, which can be promoted by acids, bases, or metals. rsc.orgresearchgate.netsioc-journal.cn

The Wagner-Meerwein rearrangement, a classic carbocationic skeletal reorganization, is frequently observed in the chemistry of polycyclic systems related to tetracyclo[5.3.0.0²,⁶.0³,¹⁰]decane. sioc-journal.cn These rearrangements are instrumental in synthetic strategies for constructing complex cage systems. sioc-journal.cn A notable example is the acid-catalyzed Wagner-Meerwein rearrangement of 4-hydroxymethylpentacyclo[4.3.0.0²,⁵.0³,⁸.0⁴,⁷]nonane (a homocubane derivative) in formic acid, which leads to the formation of the pentacyclo[5.3.0.0²,⁶.0³,⁹.0⁴,⁸]decane skeleton, a structure closely related to the target compound. researchgate.netacs.org This type of cage-enlargement reaction demonstrates the utility of such rearrangements in accessing more complex polycyclic frameworks. researchgate.netacs.org

Base-promoted rearrangements are also common, particularly for derivatives containing carbonyl groups, such as cage α-haloketones. dtic.milcapes.gov.br These reactions often proceed via mechanisms like the Favorskii rearrangement, which involves a cyclopropanone (B1606653) intermediate and results in ring contraction. researchgate.net For instance, the base-promoted rearrangement of 1,5-dibromopentacyclo[5.3.0.0²,⁵.0³,⁹.0⁴,⁸]decane-6,10-dione has been studied mechanistically, leading to a novel cage system. acs.org Similarly, the reaction of 2,3,5,6-tetrachloropentacyclo-[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-4,8,11-trione with sodium hydroxide (B78521) results in a novel rearrangement to afford 6-chloro-cis-1,2-dihydrobenzocyclobutene-1,2,3-tricarboxylic acid. rsc.org

Table 2: Examples of Base-Promoted Rearrangements in Related Polycyclic Systems

Starting MaterialBase/SolventMajor ProductReaction TypeReference
1,5-Dibromopentacyclo[5.3.0.0²,⁵.0³,⁹.0⁴,⁸]decane-6,10-dioneNot specified10-Oxa-9-oxopentacyclo[5.3.0.0²,⁴.0³,⁶.0⁵,⁸]decane-3-carboxylic AcidFavorskii-type Rearrangement acs.org
2,3,5,6-Tetrachloropentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-4,8,11-trioneNaOH/Toluene6-Chloro-cis-1,2-dihydrobenzocyclobutene-1,2,3-tricarboxylic acidNovel Rearrangement rsc.org
12-Oxa-3,5,9,10-tetrachlorohexacyclo[5.4.1.0²,⁶.0³,¹⁰.0⁵,⁹.0⁸,¹¹]dodecane-4-oneNaOH/Benzene11-Oxa-3,4,5-exo-6-tetrachloropentacyclo[6.2.1.0²,⁷.0⁴,¹⁰.0⁵,⁹]undecane-endo-3-carboxylic acidRearrangement capes.gov.br

Transition metals can catalyze a variety of isomerizations and rearrangements in strained polycyclic systems. These reactions are pivotal in the synthesis of high-energy-density fuels. scispace.comresearchgate.net For example, cuprous halides like CuCl have been shown to catalyze the photoinduced isomerization of norbornadiene to quadricyclane, a process driven by the coordination of the metal to the π-system of the olefin. scispace.com Although direct metal-promoted isomerization of tetracyclo[5.3.0.0²,⁶.0³,¹⁰]decane is not widely documented, the principles derived from related systems are applicable. Silver(I) ions are also known to promote rearrangements of strained cage compounds. The silver perchlorate-promoted solvolysis of various brominated bicyclic and tricyclic compounds leads to significant skeletal interconversions. researchgate.net Such metal-promoted pathways often involve the formation of organometallic intermediates or metal-coordinated carbocations, which can lower the activation energy for skeletal reorganization.

Electrophilic Addition Mechanisms

The electrophilic addition to the double bonds of the tetracyclo[5.3.0.02,6.03,10]decane scaffold is exemplified by the reaction of hypostrophene with bromine. The mechanism of this reaction has been investigated through computational studies, which reveal a process involving cationic intermediates.

The reaction is initiated by the attack of the π electrons of one of the double bonds on the electrophile (e.g., Br₂). nih.govucm.es This step leads to the formation of a bridged bromonium cation intermediate. researchgate.net A key feature of the hypostrophene structure is the endo-pyramidalization of its double bonds, which influences the initial approach of the electrophile. researchgate.netresearchgate.net

Theoretical calculations have been instrumental in elucidating the energetics of this pathway, as shown in the table below.

Table 1: Relative Stability of Intermediates and Products in the Bromination of Hypostrophene
SpeciesRelative Stability (kcal/mol)Note
U-Type Product+16.6Significantly less stable; not observed as a product. researchgate.net
N-Type Product0The thermodynamically favored and observed product. researchgate.net

Regioselectivity and Stereoselectivity in this compound Chemistry

Regioselectivity and stereoselectivity are critical aspects of the chemistry of the this compound system, largely governed by the rigid, caged structure of the molecule.

Regioselectivity: The regioselectivity of electrophilic additions is determined by the stability of the cationic intermediates formed. In the bromination of hypostrophene, the skeletal rearrangement of the initial bromonium ion is highly regioselective. The process overwhelmingly favors the pathway leading to the N-type cation. researchgate.net This intramolecular isomerization to a more stable skeletal structure ensures that only one constitutional isomer of the product is formed. researchgate.net This contrasts with systems where N- and U-type cations have similar stabilities, which can lead to a mixture of products. researchgate.net

Stereoselectivity: The stereochemistry of the addition is controlled by the facial bias created by the cage structure. The endo-pyramidalization of the double bonds in hypostrophene means that the two faces of the double bond are not equivalent, leading to a preferred direction for the electrophilic attack. researchgate.netresearchgate.net While the initial attack is stereoselective, the final product distribution can be complex. For the N-type dibromide product formed from hypostrophene, computational studies have shown that the exo, exo and exo, endo isomers have almost identical thermodynamic stability. researchgate.net

The factors influencing selectivity in these reactions are summarized in the table below.

Table 2: Factors Influencing Selectivity in Reactions of the Hypostrophene Scaffold
FactorInfluence on SelectivityOutcome
Skeletal IsomerizationRegioselectivityThe bridged halogenium cation rearranges to the most stable cationic intermediate (N-type), determining the final product's constitution. researchgate.net
Double Bond PyramidalizationStereoselectivity (Facial)The endo-pyramidalization of the double bonds creates a steric and electronic bias for the initial electrophilic attack. researchgate.netresearchgate.net

Thermal and Photochemical Transformations

The this compound scaffold, particularly in its unsaturated form as hypostrophene, can undergo significant transformations when subjected to heat or light. These reactions often involve rearrangements to other isomeric structures.

Thermal Transformations: When heated, hypostrophene undergoes a thermal acs.orgacs.org-sigmatropic isomerization known as the Cope rearrangement. jk-sci.com This is a concerted process where the molecule rearranges through a chair-like transition state to produce an isomeric 1,5-diene. jk-sci.comacs.org This degenerate rearrangement highlights the dynamic nature of the (CH)₁₀ hydrocarbon energy surface and is a characteristic thermal reaction for 1,5-dienes constrained within a polycyclic framework. acs.orgjst.go.jp Such thermal rearrangements represent a key pathway for the interconversion of cage-like structures. ucm.es

Photochemical Transformations: Photochemical reactions, which are initiated by the absorption of light, provide pathways to high-energy intermediates and products that are often inaccessible through thermal methods. wikipedia.org For polycyclic diolefins like hypostrophene, a common photochemical reaction is the intramolecular [π₂ + π₂] cycloaddition. acs.org In this type of reaction, the two double bonds within the molecule react with each other upon photoexcitation to form a new, highly strained cage compound containing a cyclobutane (B1203170) ring. This process allows for the synthesis of complex polycyclic systems in a single step. The feasibility and outcome of such reactions are governed by the principles of photochemistry, including the necessity of light absorption by the molecule to initiate the reaction (Grotthuss–Draper law). nih.govwikipedia.org

Table 3: Summary of Transformations
Transformation TypeConditionsGeneral MechanismTypical Product
Thermal RearrangementHeatingCope Rearrangement ( acs.orgacs.org-sigmatropic shift). jk-sci.comacs.orgIsomeric 1,5-diene.
Photochemical CycloadditionUV/Visible Light IrradiationIntramolecular [π₂ + π₂] Cycloaddition. acs.orgwikipedia.orgStrained cage molecule with a new cyclobutane ring.

Structural Analogues and Comparative Studies Within the Caged Hydrocarbon Family

Relationships with Homocubane, Cubane (B1203433), and Cuneane Systems

Tetracyclo[5.3.0.02,6.03,10]decane can be considered a structural relative of cubane, homocubane, and cuneane. Cubane is a highly symmetrical molecule with eight carbon atoms arranged at the corners of a cube. Homocubane is a derivative of cubane where one of the C-C bonds has been formally cleaved and a methylene (B1212753) group inserted. Cuneane is an isomer of cubane, to which it can rearrange, particularly in the presence of metal catalysts. acs.orgnih.gov

The relationship between these systems is often explored through isomerization and rearrangement reactions. For instance, cubanes can be catalytically rearranged to cuneanes, and there is ongoing research into the transformation of cubanes into homocubanes. researchgate.net These transformations highlight the potential of caged hydrocarbons to serve as scaffolds for creating diverse and complex molecular architectures. researchgate.net Comparative studies often focus on differences in lipophilicity, metabolic stability, and their potential as bioisosteres for phenyl groups in medicinal chemistry. acs.org

Tetracyclo[5.3.0.02,6.03,10]deca-4,8-diene (Hypostrophene) and its Reactivity

A closely related and highly studied analogue is tetracyclo[5.3.0.02,6.03,10]deca-4,8-diene, commonly known as hypostrophene. nist.govnist.gov This C10H10 hydrocarbon is notable for undergoing a degenerate Cope rearrangement, a type of pericyclic reaction where the molecule rearranges into a structurally identical form. acs.org This process has been a subject of significant interest in the study of fluxional molecules and the principles of orbital symmetry. The reactivity of hypostrophene provides a dynamic contrast to the more saturated this compound, illustrating the profound impact of unsaturation on the behavior of caged systems.

Pentacyclo[5.3.0.02,5.03,9.04,8]decane and Related Systems

Another important structural relative is pentacyclo[5.3.0.02,5.03,9.04,8]decane, also known as C2-bishomocubane. acs.org The synthesis and properties of this and related pentacyclic systems have been a subject of research, providing further understanding of the chemistry of caged polycyclic compounds. acs.orgscientificupdate.com The study of these molecules, including their synthesis and characterization, contributes to the broader knowledge of polycyclic hydrocarbons and their potential applications. tandfonline.comdtic.mil The synthesis of optically active derivatives of these systems is also an area of active investigation. acs.org

Influence of Skeletal Modifications on Reactivity and Stability

The modification of the carbon skeleton of caged hydrocarbons has a profound effect on their reactivity and stability. researcher.lifenih.gov Introducing or altering functional groups, or changing the ring structure itself, can lead to significant changes in the molecule's properties. For example, the introduction of strain can provide a thermodynamic driving force for ring-opening or expansion reactions. nih.gov Conversely, highly reactive species can undergo rapid ring-closing to form strained three-membered rings. nih.gov The development of methods for the selective modification of these skeletons is a key area of research, with potential applications in the synthesis of new materials and pharmaceuticals. researcher.lifenih.gov

Applications of Theoretical Models to Related Strained Systems

Theoretical models and computational chemistry play a crucial role in understanding the properties of strained systems like this compound and its analogues. chemrxiv.orgchemrxiv.org These models can be used to predict molecular geometries, strain energies, and the pathways of chemical reactions. For instance, computational studies have been used to investigate the mechanism of the cubane-to-cuneane isomerization and to predict the stability of different isomers. nih.gov Machine learning models are also being developed to predict ring strain energies with high accuracy, which can aid in the design of new strain-promoted reactions. chemrxiv.orgchemrxiv.org These theoretical approaches are invaluable for rationalizing experimental observations and for guiding the design of new synthetic targets. mdpi.com

Future Directions and Open Questions in Tetracyclo 5.3.0.02,6.03,10 Decane Research

Development of Novel Synthetic Routes

The synthesis of Tetracyclo[5.3.0.02,6.03,10]decane and its derivatives remains a significant challenge, with current methods often being lengthy and low-yielding. Future research will undoubtedly focus on the development of more efficient and versatile synthetic strategies. One promising avenue is the exploration of novel cycloaddition reactions, which are powerful tools for the construction of complex polycyclic systems. Additionally, the application of modern catalytic methods, such as C-H activation and metathesis reactions, could provide more direct and atom-economical routes to this tetracyclic core. The development of modular approaches, where key fragments of the molecule can be synthesized separately and then assembled, would also greatly enhance the accessibility of a wider range of substituted derivatives.

Advanced Mechanistic Insights into Complex Rearrangements

The strained framework of this compound makes it prone to a variety of skeletal rearrangements, often leading to other intricate cage systems. While rearrangements of related polycyclic compounds, such as bishomocubanes, have been studied, the specific mechanistic pathways for this compound are largely uncharted territory. oup.com Future investigations will need to employ a combination of experimental techniques, including isotopic labeling studies and in-situ spectroscopy, alongside high-level computational modeling. Elucidating the intricate dance of bond-breaking and bond-forming events during these transformations is crucial for controlling the reaction outcomes and for designing rational syntheses of other desirable cage compounds. Understanding the factors that govern the regioselectivity and stereoselectivity of these rearrangements will be a key focus.

Exploration of Unconventional Reactivity Patterns

The unique electronic and steric environment within the this compound cage is expected to give rise to unconventional reactivity. The high degree of strain can activate otherwise inert C-C and C-H bonds, opening up possibilities for novel chemical transformations. Future research should explore the reactivity of this molecule under a variety of conditions, including photochemical, electrochemical, and transition-metal-catalyzed reactions. Investigating its behavior as a ligand in organometallic chemistry or as a monomer in polymerization reactions could also unveil new and unexpected chemical properties. The discovery of unique reactivity patterns would not only be of fundamental interest but could also lead to the development of new synthetic methodologies.

Refinement of Computational Models for Highly Strained Hydrocarbons

Computational chemistry is an indispensable tool for understanding the structure, stability, and reactivity of highly strained molecules like this compound. nih.gov While general computational methods exist, there is a need for the refinement of models that can accurately predict the properties of such complex and strained systems. Future work should focus on developing and benchmarking computational methods that can reliably calculate strain energies, reaction barriers, and spectroscopic properties for this class of compounds. The synergy between experimental results and theoretical predictions will be vital for building a comprehensive understanding of the chemistry of this compound and for guiding future experimental design.

Design of New this compound-Based Molecular Architectures

The rigid, three-dimensional scaffold of this compound makes it an attractive building block for the design of new molecular architectures with tailored properties. mdpi.comrsc.org By functionalizing the tetracyclic core with different substituents, it may be possible to create novel materials with unique optical, electronic, or host-guest properties. For instance, incorporating this cage structure into polymers could lead to materials with enhanced thermal stability and mechanical strength. Furthermore, its use as a scaffold in medicinal chemistry could lead to the development of new therapeutic agents with precise three-dimensional arrangements of pharmacophoric groups. mdpi.com The design and synthesis of such complex molecular architectures represent a significant but potentially rewarding challenge for the future.

Q & A

Q. What comparative frameworks (e.g., QSAR, chemometrics) assess the structure-activity relationships of Tetracyclo[5.3.0.0²,⁶.0³,¹⁰]decane derivatives?

  • Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models using descriptors like polar surface area and logP. Use principal component analysis (PCA) to cluster derivatives by reactivity. Cross-validate predictions with high-throughput screening assays .

Methodological Notes

  • Experimental Design : Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .
  • Data Contradictions : Address discrepancies through replication studies and meta-analytical frameworks (e.g., PRISMA guidelines) .
  • Theoretical Grounding : Root hypotheses in molecular orbital theory or strain-energy principles to enhance explanatory power .

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